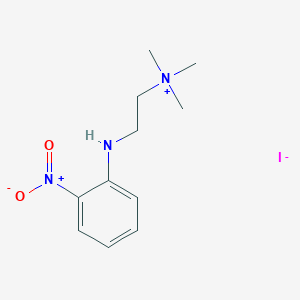
N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitroaniline group attached to an ethanaminium iodide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide typically involves the reaction of 2-nitroaniline with trimethylamine and iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Nitration of Aniline: Aniline is nitrated to form 2-nitroaniline.
Quaternization: 2-nitroaniline is reacted with trimethylamine and iodomethane to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide involves its interaction with molecular targets through its nitro and quaternary ammonium groups. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N,N-Trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide: Similar structure but with a piperazine ring instead of a nitroaniline group.
N,N,N-Trimethyl-2-(2-methylprop-2-enoyl)oxyethan-1-aminium chloride: Contains a different functional group, leading to distinct reactivity and applications.
Uniqueness
N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide is unique due to the presence of both a nitroaniline group and a quaternary ammonium center. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for targeted research and applications.
特性
CAS番号 |
144674-97-5 |
|---|---|
分子式 |
C11H18IN3O2 |
分子量 |
351.18 g/mol |
IUPAC名 |
trimethyl-[2-(2-nitroanilino)ethyl]azanium;iodide |
InChI |
InChI=1S/C11H18N3O2.HI/c1-14(2,3)9-8-12-10-6-4-5-7-11(10)13(15)16;/h4-7,12H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
VBHCNQKGNVQHTK-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCNC1=CC=CC=C1[N+](=O)[O-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


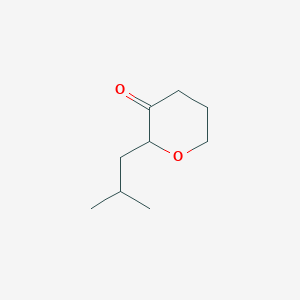

![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)

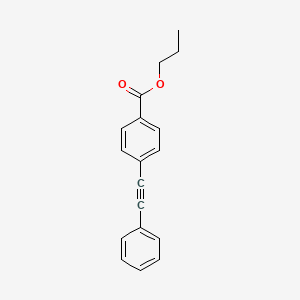

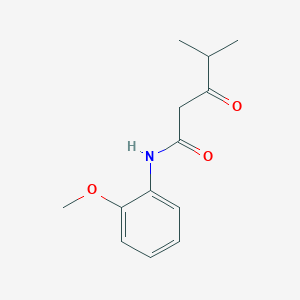
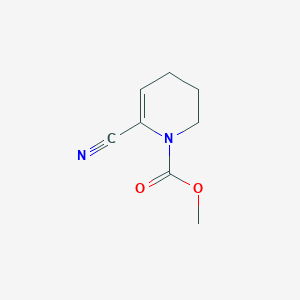
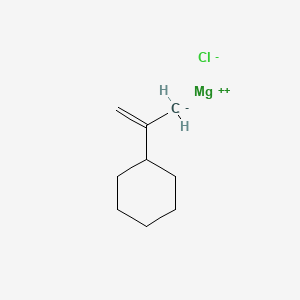
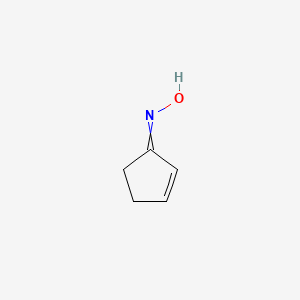
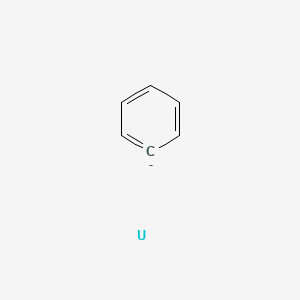
![2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene](/img/structure/B12543422.png)
